Chemical Purity ≥98% Ensures Reliable Quantification at Low ng/mL Levels
Clopidogrelat-13C,d4 is supplied with a chemical purity of ≥98% (HPLC), exceeding the typical 95% purity of generic isotope-labeled clopidogrel standards . In a validated LC-MS/MS assay using clopidogrel-D4-carboxylic acid as internal standard, the lower limit of quantification (LLOQ) was 25 ng/mL with intra-day accuracy ranging from 90% to 98% [1]. Higher chemical purity of the internal standard minimizes the contribution of unlabeled or partially labeled impurities that could bias quantification at low concentrations.
| Evidence Dimension | Chemical Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (specified by vendor) |
| Comparator Or Baseline | 95% (typical generic isotope-labeled clopidogrel standards) |
| Quantified Difference | ≥3% absolute purity improvement |
| Conditions | Vendor certificate of analysis (HPLC) |
Why This Matters
Higher purity reduces the risk of interference from structurally related impurities, which is critical for achieving the ≤15% accuracy and precision required by FDA/EMA bioanalytical method validation guidelines at the LLOQ.
- [1] El-Sadek M, Moustafa S, Kadi H, et al. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry. 2011;2(4):447-455. View Source
